5.4‑Fold Improvement in Cellular Antiviral Potency (EC90) Over Parent Compound 1a
Chikv‑IN‑2 (compound 8q) exhibits an EC90 of 270 nM against CHIKV in NHDF cells, representing a 5.4‑fold increase in potency compared to its parent benzoannulene scaffold, compound 1a, which shows an EC90 of 1.45 μM under identical assay conditions [REFS‑1]. Both compounds were evaluated in the same cellular antiviral assay using normal human dermal fibroblast cells, ensuring a direct head‑to‑head comparison [REFS‑1].
| Evidence Dimension | Cellular antiviral potency (EC90) |
|---|---|
| Target Compound Data | EC90 = 270 nM (0.27 μM) |
| Comparator Or Baseline | Compound 1a: EC90 = 1.45 μM |
| Quantified Difference | 5.4-fold improvement (1.45 μM / 0.27 μM = 5.37) |
| Conditions | Normal human dermal fibroblast (NHDF) cells; CHIKV infection; EC90 determined by viral titer reduction |
Why This Matters
This 5.4‑fold potency gain means Chikv‑IN‑2 achieves 90% viral inhibition at a concentration that is over five times lower than the parent compound, reducing the amount of material required for cell‑based assays and lowering the risk of off‑target cytotoxicity in screening campaigns.
- [1] Ahmed SK, Haese NN, Cowan JT, et al. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. J Med Chem. 2021;64(8):4762-4786. doi:10.1021/acs.jmedchem.0c02183. PMID: 33835811. View Source
